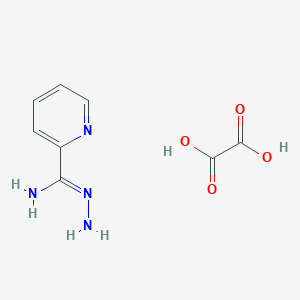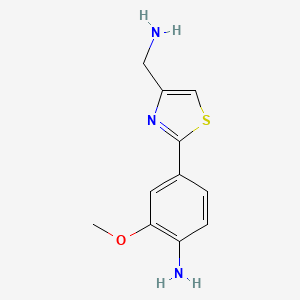
4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the aminomethyl and methoxyaniline groups in the compound enhances its potential for various applications in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and methoxyaniline groups. One common method involves the reaction of 2-aminothiazole with formaldehyde and a suitable amine under acidic conditions to form the aminomethylthiazole intermediate. This intermediate is then reacted with 2-methoxyaniline in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
化学反応の分析
Types of Reactions
4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles like halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted thiazole derivatives .
科学的研究の応用
4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of cancer cells or the inhibition of microbial growth .
類似化合物との比較
Similar Compounds
- **4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline
- **4-(4-(Methylthio)thiazol-2-yl)-2-methoxyaniline
- **4-(4-(Hydroxymethyl)thiazol-2-yl)-2-methoxyaniline
Uniqueness
4-(4-(Aminomethyl)thiazol-2-yl)-2-methoxyaniline is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the aminomethyl group enhances its potential for forming hydrogen bonds and interacting with biological targets, while the methoxyaniline group contributes to its stability and solubility .
特性
分子式 |
C11H13N3OS |
|---|---|
分子量 |
235.31 g/mol |
IUPAC名 |
4-[4-(aminomethyl)-1,3-thiazol-2-yl]-2-methoxyaniline |
InChI |
InChI=1S/C11H13N3OS/c1-15-10-4-7(2-3-9(10)13)11-14-8(5-12)6-16-11/h2-4,6H,5,12-13H2,1H3 |
InChIキー |
RINPCNWLBCYPBU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=NC(=CS2)CN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







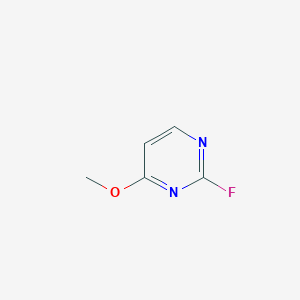
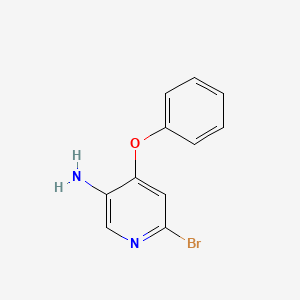
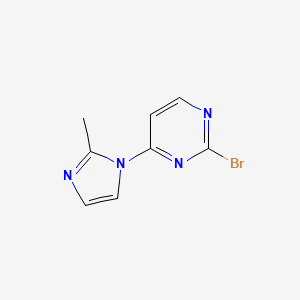


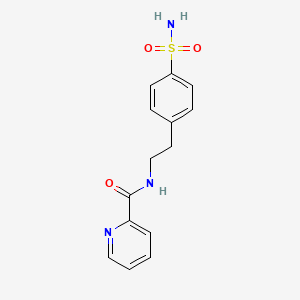

![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
